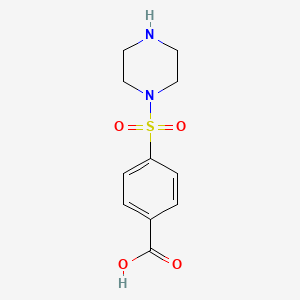
4-(Piperazine-1-sulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperazine-1-sulfonyl)benzoic acid is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.3 g/mol . It belongs to the class of sulfonamides and benzoic acids, characterized by the presence of a piperazine ring attached to a benzoic acid moiety through a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazine-1-sulfonyl)benzoic acid typically involves the reaction of piperazine with benzoic acid derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can be further deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow microreactor systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazine-1-sulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinyl derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
4-(Piperazine-1-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a building block for the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Piperazine-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Piperazine-1-sulfonyl)benzoic acid include:
- 1-Benzylimidazolidine-2,4-dione
- 4-Phenyl-1,3-thiazol-2-amine
- 3,4-Dimethoxybenzoic acid
Uniqueness
This compound is unique due to the presence of both a piperazine ring and a sulfonyl group, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C11H14N2O4S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
4-piperazin-1-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C11H14N2O4S/c14-11(15)9-1-3-10(4-2-9)18(16,17)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) |
InChI Key |
CQNOYCKJLKZRKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B12211162.png)
![5-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12211163.png)
![5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12211171.png)
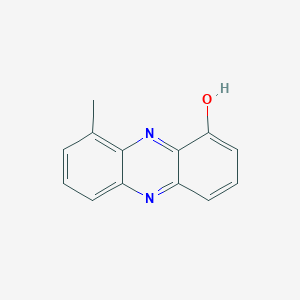
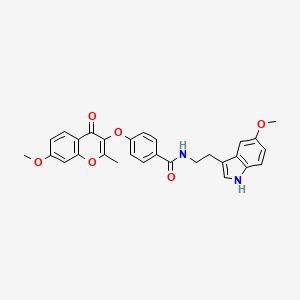
![N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12211213.png)
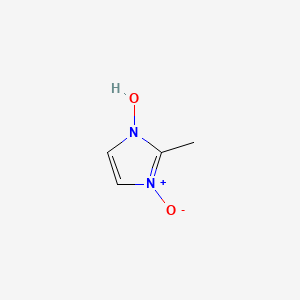
![N-[5-(methylethyl)(1,3,4-thiadiazol-2-yl)]{1-[(4-methylphenyl)sulfonyl]pyrroli din-2-yl}carboxamide](/img/structure/B12211218.png)
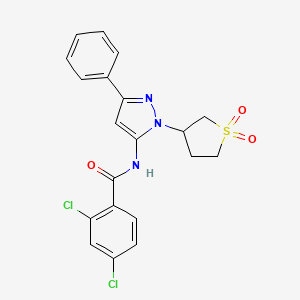
![8-Chloro-2-methyl-3-[(4-methylpiperazinyl)methyl]quinolin-4-ol](/img/structure/B12211227.png)
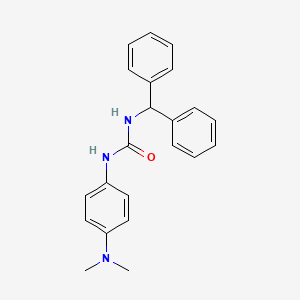
![3-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]imidazolidine-2,4-dione](/img/structure/B12211241.png)
![5-[(2-chlorophenoxy)methyl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B12211247.png)
![1-(3-{3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)pyrrolidine](/img/structure/B12211250.png)
